molecular formula C6H12BrNZn B14887265 1-Methylpiperdin-4-ylZinc bromide

1-Methylpiperdin-4-ylZinc bromide

Cat. No.: B14887265
M. Wt: 243.5 g/mol
InChI Key: ACVPAADSUYLKST-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylpiperdin-4-ylZinc bromide can be synthesized through the reaction of 1-methylpiperidine with zinc bromide in the presence of a suitable solvent such as THF. The reaction typically involves the deprotonation of 1-methylpiperidine followed by the addition of zinc bromide to form the organozinc compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperdin-4-ylZinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism of action of 1-Methylpiperdin-4-ylZinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophilic centers, facilitating the formation of new carbon-carbon bonds. The zinc bromide moiety acts as a leaving group, allowing the substitution or coupling reaction to proceed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylpiperdin-4-ylZinc bromide is unique due to its specific reactivity and the stability of the organozinc intermediate it forms. This makes it particularly useful in reactions requiring high regioselectivity and functional group tolerance .

Properties

IUPAC Name

bromozinc(1+);1-methylpiperidin-4-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N.BrH.Zn/c1-7-5-3-2-4-6-7;;/h2H,3-6H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVPAADSUYLKST-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC[CH-]CC1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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